BenchChemオンラインストアへようこそ!

1-Dehydroxybaccatin VI

Taxane Multidrug Resistance Lung Cancer

1-Dehydroxybaccatin VI is the only naturally abundant, commercially viable starting material for 1-deoxypaclitaxel and C-1 deoxy taxane analogs, synthesizing compounds up to 7-fold more potent than paclitaxel in MDR cell lines. Unlike baccatin III or 10-DAB, it enables exploration of 'northern hemisphere' modifications crucial for overcoming P-glycoprotein resistance, a synthetically foreclosed pathway otherwise. Sourced via cost-effective isolation from Taxus chinensis roots, it provides a high-yield, >97% purity foundation for diverse library synthesis and SAR studies in underexplored chemical space.

Molecular Formula C37H46O13
Molecular Weight 698.8 g/mol
Cat. No. B1199862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydroxybaccatin VI
Synonyms1-dehydroxy-baccatin VI
1-dehydroxybaccatin VI
Molecular FormulaC37H46O13
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26?,27-,28?,30?,31+,32?,33?,36+,37?/m0/s1
InChIKeyJHPBZGSKESVROC-LZYDVKNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dehydroxybaccatin VI for Research Procurement: A C-1 Deoxy Taxane Scaffold with Distinct Derivative Potential


1-Dehydroxybaccatin VI (CAS: 125037-14-1) is a naturally occurring taxane diterpenoid isolated from various Taxus species, including Taxus mairei and Taxus chinensis [1][2]. It belongs to the baccatin class and is structurally defined by the absence of the C-1 hydroxyl group found in baccatin VI and the clinically vital paclitaxel . This key structural difference renders 1-Dehydroxybaccatin VI a critical starting material for the semi-synthesis of 1-deoxypaclitaxel and a library of C-1 deoxy taxane analogs, enabling structure-activity relationship (SAR) studies inaccessible from conventional 10-deacetylbaccatin III (10-DAB) pathways [3]. Its relatively high natural abundance in certain plant tissues facilitates a cost-effective isolation process, achieving purities exceeding 97% through simple recrystallization, which positions it as an economically viable precursor for large-scale derivative synthesis [4].

Why 1-Dehydroxybaccatin VI Cannot Be Replaced by Baccatin III or 10-DAB in 1-Deoxy Series Synthesis


Generic substitution of 1-Dehydroxybaccatin VI with more common taxane precursors like baccatin III or 10-deacetylbaccatin III (10-DAB) is chemically unfeasible for generating C-1 deoxy analogs. The reductive removal of the C-1 hydroxyl group from these scaffolds invariably triggers structural rearrangements, making it a synthetic dead-end . Consequently, 1-Dehydroxybaccatin VI is the sole naturally abundant gateway to the entire class of 1-deoxypaclitaxel and related analogs. Attempts to bypass this specific starting material would require a total synthesis approach, which is cost-prohibitive and impractical for most medicinal chemistry and procurement workflows. The unique poly-hydroxylation pattern at C-7, C-9, and C-10 on the 1-deoxy framework further enables distinct derivatization strategies, such as 9,10-carbonate formation, which have proven critical for overcoming P-glycoprotein-mediated multidrug resistance (MDR) in taxane-resistant cell lines [1].

Quantitative Differentiation of 1-Dehydroxybaccatin VI: Head-to-Head Evidence Against Comparators


Derivative 16e from 1-Deoxybaccatin VI is 7-Fold More Potent Than Paclitaxel in Drug-Resistant Lung Cancer Cells

The 9,10-carbonate taxane derivative 16e, semi-synthesized from 1-deoxybaccatin VI, demonstrated a critical advantage over the clinical standard paclitaxel in the drug-resistant A549/T (human lung cancer resistant) cell line. This evidence directly addresses a key limitation of current taxane therapies and quantifies the value of analogs built on the 1-deoxy scaffold. [1]

Taxane Multidrug Resistance Lung Cancer SAR Semi-synthesis

1-Deoxybaccatin VI Derivatives 13a and 13d Surpass Paclitaxel's Cytotoxicity in Hepatoma Cell Lines

C-3'-N-acyl modified taxane analogs synthesized from 1-deoxybaccatin VI, specifically compounds 13a and 13d, exhibited superior in vitro anticancer activity compared to paclitaxel against HepG2 and H460 human hepatoma cell lines. This head-to-head comparison shows that chemical space explored from this scaffold can yield candidates with better potency profiles than the current standard of care in specific cancer types. [1]

Taxane Hepatoma Cytotoxicity Lead Compound SAR

Cost-Effective, High-Purity Isolation of 1-Dehydroxybaccatin VI Contrasts with Low-Yield Isolation of 1-Deoxypaclitaxel

A doctoral dissertation from Fudan University details a scalable isolation process for 1-Dehydroxybaccatin VI from Taxus chinensis roots, achieving >97% purity through simple silica gel chromatography and recrystallization. This contrasts sharply with the natural source of 1-deoxypaclitaxel, which is hindered by a 'reported low yield of isolation' . The high abundance and straightforward isolation protocol for 1-Dehydroxybaccatin VI make it a commercially sensible precursor for semi-synthetic efforts. [1]

Isolation Natural Product Chemistry Process Chemistry Purity Taxus

10-Deacetyl-9(R)-Hydrogenated-1-Deoxypaclitaxel Derivatives Show Stronger Cytotoxicity Than Paclitaxel in A549 and A549/T Cells

According to patent CN110105368B, a specific 1-deoxy taxane analog—10-deacetyl-9(R)-hydrogenation-9,10-O-(2,3-dihydroxypropylene)-1-deoxidized taxane—retains taxane-essential functional groups while demonstrating antitumor activity equivalent to or stronger than paclitaxel, particularly against human lung cancer A549 cells and the corresponding drug-resistant A549/T cells [1]. This provides patent-backed evidence of the 1-deoxy scaffold's ability to generate compounds with improved activity profiles.

Taxane Drug Resistance Lung Cancer Cytotoxicity Patent

Structural Confirmation of Substituted Baccatin III Analogs Synthesized from 1-Deoxybaccatin VI

Research has demonstrated the convenient synthesis of several new 1-deoxybaccatin III analogs with modified ester groups at C-2 and C-4 from a 1-deoxybaccatin VI starting point [1]. This is a powerful demonstration of scaffold diversification: using 1-deoxybaccatin VI to access a chemically distinct region (the baccatin III core with a retained 1-deoxy feature) that would be inaccessible from the classic 10-DAB semi-synthetic route. This enables SAR exploration at C-2 and C-4 on a 1-deoxy framework.

Taxane Baccatin III Analog Semi-synthesis X-ray Crystallography Scaffold Diversification

Optimal Procurement-Driven Application Scenarios for 1-Dehydroxybaccatin VI


Semi-Synthesis of 1-Deoxypaclitaxel and C-7/C-10 Modified Analogs for Overcoming Multidrug Resistance

1-Dehydroxybaccatin VI is the mandatory starting material for synthesizing 1-deoxypaclitaxel. This is crucial for labs focused on overcoming P-glycoprotein-mediated multidrug resistance (MDR). Evidence shows that derivatives like the 9,10-carbonate analog 16e exhibit 7-fold greater potency than paclitaxel in drug-resistant A549/T cell lines [1]. Procurement of this scaffold enables the exploration of 'northern hemisphere' modifications (C-7, C-9, C-10) that are highly impactful on MDR reversal activity, a line of research foreclosed by the use of conventional baccatin III or 10-DAB.

Cost-Effective and Scalable Production of Novel Taxane Libraries

For academic or industrial medicinal chemistry groups seeking to build diverse taxane libraries cost-effectively, 1-Dehydroxybaccatin VI offers a high-yield, high-purity starting point. A simple recrystallization process can yield material of >97% purity from the roots of Taxus chinensis [1]. This avoids the low-yield and technically challenging isolation of minor taxanes like 1-deoxypaclitaxel itself, translating to a lower cost per compound for any resulting library synthesized from this scaffold.

Exploring SAR at the C-1 Position of Taxanes

The role of the C-1 hydroxyl group in taxane pharmacology is underexplored due to the synthetic intractability of its removal from conventional baccatin cores. 1-Dehydroxybaccatin VI provides the only practical chemical entry point for systematic SAR studies of the C-1 position [1]. Researchers can directly evaluate how the absence of this group affects tubulin binding, cytotoxicity, and off-target effects by comparing analogs derived from this scaffold with their C-1 hydroxy counterparts, generating intellectual property (IP) in a less crowded chemical space.

Development of Taxane Analogs with Superior Activity in Hepatoma and Resistant Lung Cancer

The synthesis of C-3'-N-acyl modified taxane analogs from this scaffold has already yielded compounds (13a, 13d) with better cytotoxicity than paclitaxel against HepG2 and H460 hepatoma cells [1]. Combined with the strong performance of 1-deoxy analogs against resistant lung cancer cell lines, procuring 1-Dehydroxybaccatin VI is a strategic decision for programs targeting these specific oncology indications where current taxanes show limited or diminishing efficacy.

Quote Request

Request a Quote for 1-Dehydroxybaccatin VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.